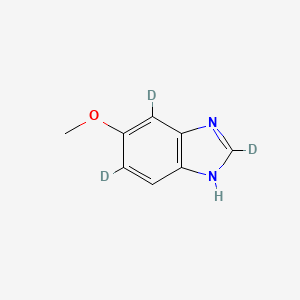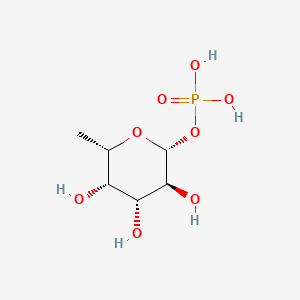
5-Methoxybenzimidazole-4,6,7-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxybenzimidazole-4,6,7-d3 is a deuterated derivative of 5-Methoxybenzimidazole. This compound is characterized by the presence of three deuterium atoms at positions 4, 6, and 7 of the benzimidazole ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
Preparation Methods
The synthesis of 5-Methoxybenzimidazole-4,6,7-d3 typically involves the deuteration of 5-Methoxybenzimidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the benzimidazole ring itself. Industrial production methods for this compound are not widely documented, but they likely involve similar deuteration techniques under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
5-Methoxybenzimidazole-4,6,7-d3 undergoes various chemical reactions typical of benzimidazole derivatives. These reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group at position 5 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Condensation: The benzimidazole ring can participate in condensation reactions with aldehydes or ketones to form various derivatives .
Scientific Research Applications
5-Methoxybenzimidazole-4,6,7-d3 has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of benzimidazole derivatives.
Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic effects, including improved pharmacokinetics and reduced toxicity.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 5-Methoxybenzimidazole-4,6,7-d3 is similar to that of other benzimidazole derivatives. It can interact with various molecular targets, including enzymes and receptors. For instance, benzimidazoles are known to inhibit microtubule polymerization, which is crucial for cell division. This makes them effective as antiparasitic and anticancer agents. The deuterium atoms in this compound may enhance its stability and alter its interaction with biological targets, potentially leading to improved efficacy .
Comparison with Similar Compounds
5-Methoxybenzimidazole-4,6,7-d3 can be compared with other benzimidazole derivatives such as:
5-Methoxybenzimidazole: The non-deuterated form, which has similar chemical properties but may differ in stability and metabolic pathways.
2-Methylbenzimidazole: Another benzimidazole derivative with a methyl group at position 2, used in various industrial applications.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6, known for its role in the structure of vitamin B12.
The uniqueness of this compound lies in its deuterium content, which can provide distinct advantages in research and potential therapeutic applications .
Properties
IUPAC Name |
2,4,6-trideuterio-5-methoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)/i2D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHAGCURJPNRZ-KXXDXSMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1OC)[2H])N=C(N2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)

